molecular formula C20H20F3N3O B3520670 N-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B3520670
M. Wt: 375.4 g/mol
InChI Key: ZNUKFABPRFFWLA-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinamine, which is a type of organic compound known as a heterocyclic aromatic amine. It has a methoxyphenyl ethyl group attached to the nitrogen atom and a trifluoromethyl group attached to the quinazoline ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms. The methoxyphenyl ethyl group and the trifluoromethyl group would be attached to this ring .


Chemical Reactions Analysis

Quinazolinamines can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the quinazoline ring. They can act as bases, and can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinazolinamine core, as well as the methoxyphenyl ethyl and trifluoromethyl groups. These groups could affect properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazolinamine derivatives exhibit biological activity and are used in medicinal chemistry. For example, some quinazolinamines are known to have antiviral, anti-inflammatory, and anticancer properties .

Future Directions

Quinazolinamines and their derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the potential uses of this compound in medicinal chemistry, as well as its synthesis and properties .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O/c1-12-10-13(2)17-16(11-12)18(26-19(25-17)20(21,22)23)24-9-8-14-4-6-15(27-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUKFABPRFFWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
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